1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a hexenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with ketones. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biological processes and pathways, making the compound valuable for research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Known for its similar structure but with a longer carbon chain.
(E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: Features two methoxyphenyl groups and a heptenone backbone.
(E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one: Another similar compound with a longer carbon chain.
Uniqueness: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one stands out due to its specific combination of functional groups and carbon chain length.
Eigenschaften
CAS-Nummer |
847056-87-5 |
---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1-hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-11(14)9-13(15)10-5-7-12(16-2)8-6-10/h3-8,13,15H,9H2,1-2H3 |
InChI-Schlüssel |
PFSOMJBXGBPFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CC(C1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.